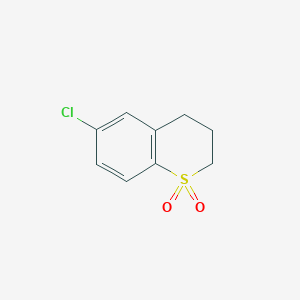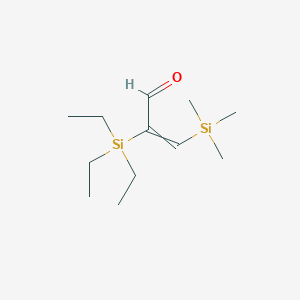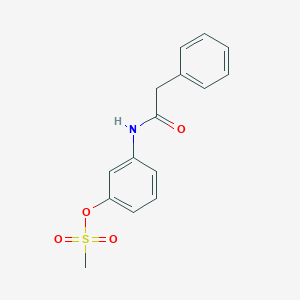
1,7-Dinitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by the presence of two nitro groups at the 1 and 7 positions on the acridine ring. Acridine derivatives have been actively researched for their potential therapeutic applications, including anti-cancer, anti-malarial, and anti-bacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dinitroacridine typically involves the nitration of acridine. One common method is the reaction of acridine with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dinitroacridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
Reduction: The major product is 1,7-diaminoacridine.
Substitution: The products depend on the nucleophile used, resulting in various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its potential anti-cancer and anti-microbial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 1,7-Dinitroacridine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anti-cancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound, known for its anti-microbial properties.
1,3-Dinitroacridine: Another nitro-substituted acridine with similar properties.
1,7-Diaminoacridine: The reduced form of 1,7-Dinitroacridine, with potential therapeutic applications.
Uniqueness
This compound is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
91000-41-8 |
|---|---|
Molekularformel |
C13H7N3O4 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1,7-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)9-4-5-11-8(6-9)7-10-12(14-11)2-1-3-13(10)16(19)20/h1-7H |
InChI-Schlüssel |
YQJLZDQFRBIOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=C(C=CC3=N2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


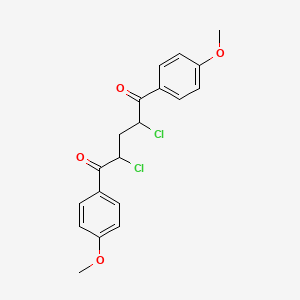
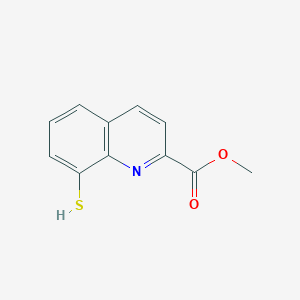

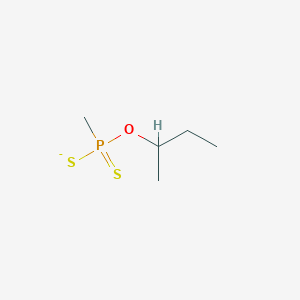



![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
